![molecular formula C23H26N2O5 B2679710 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921562-80-3](/img/structure/B2679710.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide and its analogues demonstrate significant potential in fungicidal applications. For instance, a study by Yang et al. (2017) describes the synthesis of novel compounds with this structure, showing moderate to high activities against eight phytopathogenic fungi. Notably, some compounds exhibited fungicidal activities comparable to azoxystrobin and trifloxystrobin, highlighting their potential in crop protection (Yang et al., 2017).
Protein-Tyrosine Kinase Inhibition
Compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide have been explored as protein-tyrosine kinase (PTK) inhibitors. Li et al. (2017) synthesized novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives showing inhibitory activities against PTKs, which are significant in the development of treatments for various cancers (Li et al., 2017).
Anticancer Activity
The anticancer properties of eugenol derivatives, which share a similar structural motif to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide, have been investigated. Alam (2022) synthesized eugenol 1,2,3-triazole derivatives, finding that compound 9 exhibited potent cytotoxicity against breast cancer cells, comparable to the standard chemotherapy drug Doxorubicin (Alam, 2022).
Synthesis and Characterization
In the realm of chemical synthesis, compounds with structures akin to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide have been a subject of study. Ahn et al. (2012) described the synthesis of dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, showcasing methodologies relevant for creating complex organic structures that could be used for various biological applications (Ahn et al., 2012).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-11-25-19-12-16(9-10-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYUDRLRYUDVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide |
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